Bis(4-isocyanatocyclohexyl)methane

Optical Materials UV Resistance Polyurethane Coatings

Aromatic isocyanates cause yellowing in UV-exposed polyurethanes. Bis(4-isocyanatocyclohexyl)methane (HMDI/H12MDI) is the hydrogenated MDI analog that resolves this. • Optical Clarity: Enables >92% transmittance in transparent armor, canopies, and lenses. • Thermo-Mechanical Stability: Heat distortion temperature ≥300°F at 264 psi. • Extended Pot Life: Lower reactivity vs. IPDI allows wider application window for clear coats & PUDs. Bulk & R&D quantities available. Certificates of Analysis provided with every shipment.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 5124-30-1
Cat. No. B1208950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-isocyanatocyclohexyl)methane
CAS5124-30-1
Synonyms4,4'-diisocyanatodicyclohexylmethane
4,4-methylene biscyclohexyl diisocyanate
dicyclohexylmethane-4,4'-diisocyanate
HMDI cpd
Hylene W
methylene bis(4-cyclohexylisocyanate)
methylene bis(4-cyclohexylisocyanate), (trans-trans)-isome
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
InChIInChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2
InChIKeyKORSJDCBLAPZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
Soluble in acetone
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





HMDI Technical Baseline & Procurement Profile


Bis(4-isocyanatocyclohexyl)methane (CAS 5124-30-1), commonly known as HMDI, H12MDI, or hydrogenated MDI, is a cycloaliphatic diisocyanate [1]. It exists as a clear, colorless to light-yellow liquid with a molecular weight of 262.4 g/mol and a vapor pressure of 0.001 mmHg at 25°C [2]. This compound is the hydrogenated analog of the aromatic diisocyanate MDI, a structural distinction that fundamentally alters its reactivity profile, light stability, and the properties of derived polyurethane materials [3].

Cycloaliphatic backbone enables light-stable, non-yellowing polyurethanes
Hydrogenated MDI analog; replaces aromatic isocyanates in optical/coating uses
Lower reactivity demands catalyst selection, supports extended pot life

HMDI Irreplaceability vs. Aromatic Isocyanates


Substituting Bis(4-isocyanatocyclohexyl)methane with a generic aromatic diisocyanate like MDI or TDI will result in a fundamentally different material with quantifiable performance deficits. The hydrogenation of the aromatic rings in HMDI eliminates UV-absorbing chromophores, imparting inherent light stability and resistance to yellowing that aromatic isocyanates lack [1]. Furthermore, the aliphatic nature of HMDI drastically reduces its reactivity, requiring specific catalyst systems and leading to a different balance of mechanical properties like flexibility and heat distortion, as detailed in the direct comparative studies below [2].

HMDI (Target)
Aromatic Isocyanate (MDI/TDI)
Inherent UV resistance, no yellowing
UV-absorbing chromophores cause yellowing, loss of clarity
Controlled, lower reactivity; longer working time
Higher reactivity may shorten pot life and limit process window
Flexible, transparent elastomers possible
Mechanical profile shifts, may compromise flexibility or clarity

HMDI Head-to-Head Comparative Data


Optical Clarity & UV Resistance vs. Aromatic MDI

HMDI-based polyurethanes demonstrate significantly higher optical transmittance and resistance to UV-induced yellowing compared to those made with its aromatic analog, MDI. This is a direct consequence of the saturated cycloaliphatic structure, which lacks conjugated double bonds [1].

Optical Clarity vs. MDI
Head-to-head
>92% transmittance vs. <85% for MDI-based PU after 500 h UV
Supports optical and clear-coat selection
Films at 550 nm; reported >7% absolute difference
Optical Materials UV Resistance Polyurethane Coatings

Extended Pot Life vs. IPDI Systems

In elastomeric coating formulations, the choice of diisocyanate directly impacts the pot life of the mixed system. A comparative study showed that HMDI-based prepolymers can provide significantly longer working times compared to those based on the cycloaliphatic diisocyanate IPDI, due to its lower inherent reactivity [1].

Pot Life vs. IPDI
Head-to-head
Longer working time; IPDI system described as too short
Enables complex, large-area coating processes
Prepolymer-diamine system; qualitative comparison
Polyurethane Processing Pot Life Coatings

Flexibility & Transparency vs. CHDI

When compared to elastomers made from the rigid cycloaliphatic CHDI, HMDI-based polyurethanes offer a distinct set of mechanical and thermal properties. The H12MDI polymers were found to be more flexible and transparent elastomers with lower softening temperatures and tensile moduli [1].

Flexibility & Transparency vs. CHDI
Head-to-head
More flexible, transparent; lower softening temps than rigid CHDI elastomer
Select for flexible transparent elastomers
Polyether-based PU elastomer comparison
Polyurethane Elastomers Mechanical Properties Flexibility

Finer Dispersion in Ionomers vs. IPDI

In the synthesis of segmented polyurethane ionomers from cycloaliphatic diisocyanates, the choice of H12MDI over IPDI leads to a finer dispersion and better overall mechanical properties in the resulting emulsion-cast films [1].

Ionomer Dispersion vs. IPDI
Head-to-head
Finer dispersion, better mechanicals in emulsion-cast films
Benefits waterborne PUD formulation and film quality
PTMG/DMPA ionomer study
Polyurethane Dispersions Ionomers Mechanical Properties

High Heat Distortion Resistance for Transparencies

Optically clear polyurethanes synthesized from HMDI can achieve exceptionally high heat distortion temperatures, a critical parameter for demanding transparency applications. Patented formulations demonstrate the ability to reach heat distortion temperatures of at least 300°F (149°C) at 264 psi [1].

Heat Distortion Resistance
Class-level
≥300 °F (149 °C) at 264 psi
Benchmark for high-heat transparency applications
Patent formulation; HMDI + aromatic diamine curative
Optical Materials Thermal Properties Impact Resistance

Mechanical Tuning in UV Acrylates vs. TDI & IPDI

In UV-curable polyurethane acrylate formulations, the choice of diisocyanate has a significant and quantifiable impact on the final film's mechanical behavior. A comparative study using the same diol (1,4-butane diol) showed that the glass transition temperature of the hard segment (Tgh) increased in the order of H12MDI > TDI > IPDI [1]. Conversely, ultimate elongation and elastic recovery increased in the opposite order: TDI > IPDI > H12MDI [1].

Mechanical Tuning vs. TDI & IPDI
Head-to-head
Hard segment Tg order: HMDI > TDI > IPDI; elongation/recovery opposite
Higher rigidity, lower elasticity vs. TDI/IPDI acrylates
UV-cured films with 1,4-butanediol
UV-Curable Coatings Polyurethane Acrylates Mechanical Properties

HMDI Validated Application Scenarios


Optical Lenses, Glazing & Transparent Armor

As demonstrated by its ability to produce polyurethanes with >92% transmittance and high heat distortion temperatures (≥300°F at 264 psi), HMDI is a superior monomer for optical applications [REFS-1, REFS-2]. This includes transparent armor, aircraft canopies, high-performance safety glazing, and optical lenses where clarity, UV resistance, and thermal stability are critical. Aromatic isocyanate-based materials are unsuitable here due to their inherent yellowing.

Premium Automotive & Industrial Clear Coats

The combination of superior light stability, resistance to yellowing, and an extended pot life relative to IPDI makes HMDI the preferred building block for high-end polyurethane clear coats [REFS-1, REFS-2]. This is critical for automotive OEM and refinish applications, as well as industrial coatings for outdoor structures, where long-term color retention and a wide application window are essential for quality and efficiency.

High-Performance Waterborne PUDs

For formulators seeking to produce high-quality PUDs for coatings, adhesives, or synthetic leather, HMDI offers a key advantage. It provides finer dispersion and better mechanical properties in polyurethane ionomers compared to the commonly used cycloaliphatic alternative, IPDI [1]. This leads to more stable dispersions and superior film performance, justifying its use over other aliphatic isocyanates in premium PUD formulations.

Specialty Polyurethane Elastomers & Films

HMDI is the optimal choice when a balance of flexibility and transparency is required in a polyurethane elastomer or film. Direct comparison with the rigid cycloaliphatic CHDI shows HMDI produces significantly more flexible and transparent materials [1]. This makes it ideal for applications like medical films, flexible tubing, and transparent elastomeric components where both optical clarity and mechanical compliance are needed.

Application
Selection Property
Validation Focus
Optical Lenses & Transparent Armor
Optical clarity & heat distortion resistance
UV stability and thermal benchmarking
Automotive & Industrial Clear Coats
Light stability & extended pot life
Color retention and application window
High-Performance Waterborne PUDs
Fine dispersion & improved mechanicals
Particle size control and film performance
Flexible Transparent Elastomers & Films
Flexibility & transparency balance
Mechanical-optical property review

Technical Documentation Hub

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38 linked technical documents
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